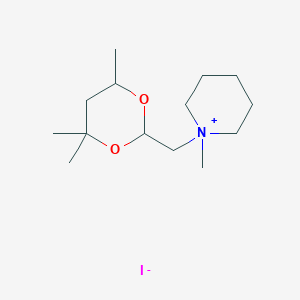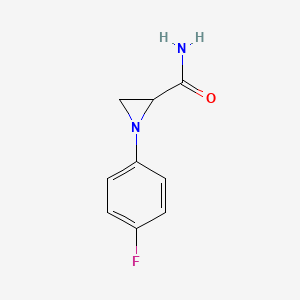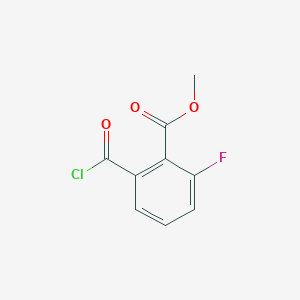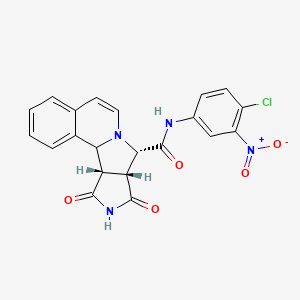
C14H28Ino2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C14H28Ino2 is a chemical of interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C14H28Ino2 involves several steps, including the selection of appropriate starting materials and reaction conditions. Common synthetic routes include:
Condensation Reactions: These reactions typically involve the combination of smaller molecules to form the desired compound.
Catalytic Hydrogenation: This method involves the addition of hydrogen to unsaturated bonds in the presence of a catalyst.
Oxidation-Reduction Reactions: These reactions involve the transfer of electrons between molecules, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical processes, including:
Batch Reactors: These reactors allow for the controlled synthesis of the compound in large quantities.
Continuous Flow Reactors: These reactors enable the continuous production of the compound, ensuring a steady supply for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
C14H28Ino2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.
Substitution: In these reactions, one functional group in the compound is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Including transition metal catalysts like palladium and platinum.
Major Products Formed
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
C14H28Ino2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for investigating cellular mechanisms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of C14H28Ino2 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
C14H28Ino2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Tetradecanoic Acid (C14H28O2): Known for its use in the production of surfactants and lubricants.
Myristic Acid (C14H28O2): Commonly found in fats and oils, used in the production of soaps and cosmetics.
Heptyl Heptanoate (C14H28O2): Used as a flavoring agent and in the production of fragrances.
The unique properties of This compound make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H28INO2 |
|---|---|
Peso molecular |
369.28 g/mol |
Nombre IUPAC |
1-methyl-1-[(4,4,6-trimethyl-1,3-dioxan-2-yl)methyl]piperidin-1-ium;iodide |
InChI |
InChI=1S/C14H28NO2.HI/c1-12-10-14(2,3)17-13(16-12)11-15(4)8-6-5-7-9-15;/h12-13H,5-11H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
FRANSXUOLJQMFP-UHFFFAOYSA-M |
SMILES canónico |
CC1CC(OC(O1)C[N+]2(CCCCC2)C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]-2-iodobenzamide](/img/structure/B12633186.png)
![N-Methyl-N,5-diphenylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B12633192.png)




![2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde](/img/structure/B12633220.png)

![N-[5-(5-hydroxy-6-oxo-1H-pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12633237.png)

![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol](/img/structure/B12633239.png)

